molecular formula C6H9NO B13115402 4-Oxohexanenitrile

4-Oxohexanenitrile

Cat. No.: B13115402
M. Wt: 111.14 g/mol
InChI Key: ZUEOZCBPTFMWGI-UHFFFAOYSA-N
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Description

4-Oxohexanenitrile, also known as this compound, is an organic compound with the molecular formula C6H9NO. It is a nitrile derivative with a ketone functional group at the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

4-Oxohexanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of a suitable alkyl halide with sodium cyanide, followed by oxidation to introduce the ketone group. Another method involves the dehydration of a primary amide to form the nitrile, followed by oxidation. Industrial production methods may involve catalytic processes to optimize yield and purity.

Chemical Reactions Analysis

4-Oxohexanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups. Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxohexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxohexanenitrile involves its interaction with molecular targets through its nitrile and ketone functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use.

Comparison with Similar Compounds

4-Oxohexanenitrile can be compared with other nitrile compounds such as hexanenitrile and 4-acetyl-5-oxohexanenitrile. Its unique structure, with both a nitrile and a ketone group, gives it distinct reactivity and applications compared to these similar compounds.

Properties

IUPAC Name

4-oxohexanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-6(8)4-3-5-7/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEOZCBPTFMWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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